molecular formula C19H17F2N3O2 B5632268 2-(2,4-difluorophenoxy)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

2-(2,4-difluorophenoxy)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

Cat. No. B5632268
M. Wt: 357.4 g/mol
InChI Key: DOEWOHVWURENGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives often involves multiple steps, including the formation of key intermediates and coupling reactions. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating the versatility of these compounds in forming complexes with metals, which could be indicative of the synthetic routes that might be employed for our compound of interest (Chkirate et al., 2019).

Molecular Structure Analysis

The structure of pyrazole-acetamide derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide detailed information on the molecular geometry, bond lengths, and angles, crucial for understanding the compound's chemical behavior. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction, showcasing the typical structural analysis approach for such compounds (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazole-acetamide derivatives participate in various chemical reactions, forming coordination complexes with metals, which can significantly alter their chemical properties and potential applications. The coordination behavior, as seen in complexes formed with Co(II) and Cu(II), suggests a flexible ligand behavior conducive to forming supramolecular architectures through hydrogen bonding interactions (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's applicability in various fields. These properties are determined through analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and antioxidant activity, are crucial for determining the compound's potential applications. For example, the antioxidant activity of pyrazole-acetamide derivatives can be assessed using assays like DPPH, ABTS, and FRAP, which provide insights into the compound's ability to scavenge free radicals (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and evaluation of its potential applications, particularly in the field of medicinal chemistry given the wide range of biological activities exhibited by pyrazole derivatives .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c1-13(15-5-2-3-6-17(15)24-10-4-9-22-24)23-19(25)12-26-18-8-7-14(20)11-16(18)21/h2-11,13H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEWOHVWURENGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.